molecular formula C14H13NO6S2 B14130871 2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene CAS No. 89303-22-0

2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene

Cat. No.: B14130871
CAS No.: 89303-22-0
M. Wt: 355.4 g/mol
InChI Key: PTAIMDDNSBLPIY-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene is an organic compound that belongs to the class of aromatic sulfonyl compounds. This compound is characterized by the presence of both benzenesulfonyl and methanesulfonyl groups attached to a benzene ring, along with a nitro group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzenesulfonyl chloride with a suitable methylating agent, followed by nitration to introduce the nitro group. The reaction conditions often include the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and nitration processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of strong acids and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl compounds.

    Methanesulfonyl chloride: Used in similar sulfonation reactions.

    Nitrobenzene: A simpler nitroaromatic compound used in various chemical reactions.

Uniqueness

2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene is unique due to the presence of both benzenesulfonyl and methanesulfonyl groups, which provide distinct reactivity and interaction profiles. This combination of functional groups allows for versatile applications in synthetic chemistry and research.

Properties

CAS No.

89303-22-0

Molecular Formula

C14H13NO6S2

Molecular Weight

355.4 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-4-methylsulfonyl-1-nitrobenzene

InChI

InChI=1S/C14H13NO6S2/c1-22(18,19)13-7-8-14(15(16)17)11(9-13)10-23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

PTAIMDDNSBLPIY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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